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Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

Cat. No.: B027973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Amino-4-iodopyridine. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings, particularly in the context of medicinal chemistry and drug

discovery. This document details experimental methodologies for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available

and predicted spectral data in a clear, tabular format.

Introduction
3-Amino-4-iodopyridine is a substituted pyridine derivative of significant interest in synthetic

and medicinal chemistry. Its structural features, including the amino group and the iodine atom

on the pyridine ring, make it a versatile building block for the synthesis of more complex

molecules with potential biological activity. Accurate spectroscopic characterization is

paramount for confirming the identity and purity of 3-Amino-4-iodopyridine in any application.

This guide summarizes the key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 3-Amino-4-iodopyridine. Due to the limited availability of publicly

accessible, complete experimental datasets for this specific molecule, some of the presented
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data are estimations based on the analysis of structurally related compounds, such as 3-

aminopyridine, 4-iodopyridine, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of

3-Amino-4-iodopyridine.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-iodopyridine

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~8.0-8.2 Doublet ~5-6

H-5 ~7.0-7.2 Doublet ~5-6

H-6 ~7.8-8.0 Singlet -

NH₂ ~4.0-6.0 Broad Singlet -

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical

shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-4-iodopyridine

Carbon Chemical Shift (δ, ppm)

C-2 ~145-150

C-3 ~140-145

C-4 ~95-100

C-5 ~120-125

C-6 ~148-152
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Note: The chemical shift for the carbon atom bearing the iodine (C-4) is expected to be

significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Amino-4-iodopyridine is expected to show characteristic absorption bands for

the amino group and the aromatic pyridine ring.

Table 3: IR Spectroscopic Data for 3-Amino-4-iodopyridine

Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch (asymmetric) ~3400-3500 Medium

N-H Stretch (symmetric) ~3300-3400 Medium

C-H Stretch (aromatic) ~3000-3100 Medium-Weak

N-H Bend (scissoring) ~1600-1650 Strong

C=C and C=N Stretch

(aromatic ring)
~1400-1600 Medium-Strong

C-N Stretch ~1250-1350 Medium

C-I Stretch ~500-600 Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Amino-4-iodopyridine (molecular weight: 220.01 g/mol ), the mass

spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Amino-4-iodopyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Abundance (%) Assignment

220 Moderate [M]⁺ (Molecular Ion)

127 Low [I]⁺

93 High [M-I]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Amino-4-iodopyridine.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube to a final volume of approximately 0.6-0.7 mL.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with

singlets for each carbon atom.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Apply baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Amino-4-iodopyridine with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the mixture to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is

placed in a capillary tube at the end of the probe.

The probe is inserted into the ion source of the mass spectrometer.

Data Acquisition:

The sample is vaporized by heating the probe.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting ions are accelerated and separated by the mass analyzer according to their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-4-iodopyridine.
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-iodopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027973#spectroscopic-data-of-3-amino-4-
iodopyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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